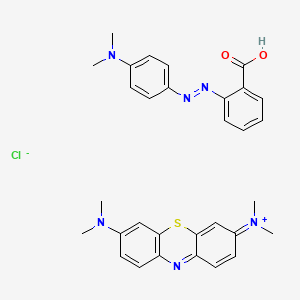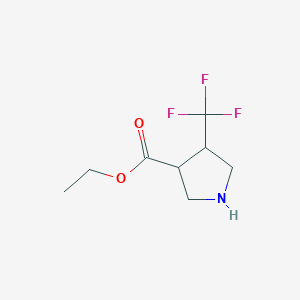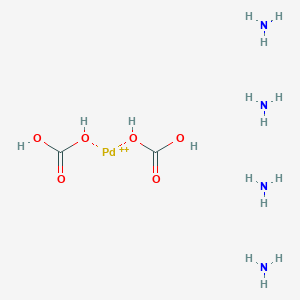![molecular formula C3H5Cl2N3OS B12512557 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)
4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride is an organic compound with the molecular formula C3H5Cl2N3OS. This compound is known for its unique structure, which includes a thiadiazole ring substituted with an ammoniooxy group and a chlorine atom. It is a colorless crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride typically involves the following steps:
Condensation Reaction: The starting material, 5-chloro-1,2,3-thiadiazole, undergoes a condensation reaction with hydroxylamine to form 4-[(Hydroxyamino)methyl]-5-chloro-1,2,3-thiadiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification Steps: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of reduced thiadiazole derivatives.
Substitution: Generation of various substituted thiadiazole compounds.
Scientific Research Applications
4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-[(Ammoniooxy)methyl]-1,2-dichlorobenzene chloride
- 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H5Cl2N3OS |
|---|---|
Molecular Weight |
202.06 g/mol |
IUPAC Name |
(5-chlorothiadiazol-4-yl)methoxyazanium;chloride |
InChI |
InChI=1S/C3H5ClN3OS.ClH/c4-3-2(1-8-5)6-7-9-3;/h1H2,5H3;1H/q+1;/p-1 |
InChI Key |
MSZVVYHMUPHQES-UHFFFAOYSA-M |
Canonical SMILES |
C(C1=C(SN=N1)Cl)O[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)
![[1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B12512490.png)
![Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate](/img/structure/B12512493.png)


![Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate](/img/structure/B12512502.png)
![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)
![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B12512542.png)
![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)

